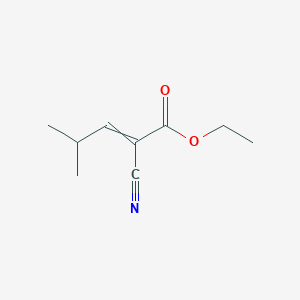
2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one
概要
説明
2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one: is a chemical compound with the molecular formula C6H5ClF2O2 and a molecular weight of 182.55 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield. general methods involve the use of chlorinating agents and fluorinating agents to introduce the chloro and difluoro groups, respectively .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. The production would generally follow similar principles as laboratory synthesis but on a larger scale, with considerations for cost-efficiency and safety.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The chloro and difluoro groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: In chemistry, 2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound may be used to study the effects of halogenated compounds on biological systems. Its interactions with proteins and enzymes can provide insights into biochemical pathways.
Medicine: While not commonly used in therapeutic applications, this compound can serve as a model compound for studying the pharmacokinetics and pharmacodynamics of halogenated drugs.
Industry: In industrial settings, this compound’s reactivity makes it useful for developing new materials and chemical processes
作用機序
The mechanism by which 2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chloro and difluoro groups can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. These interactions can disrupt normal biochemical pathways, providing valuable information for research .
類似化合物との比較
2-Chloro-1-(4,5-dihydrofuran-3-yl)-2-fluoroethan-1-one: Similar structure but with only one fluorine atom.
2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-dichloroethan-1-one: Similar structure but with two chlorine atoms instead of fluorine.
2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: The presence of both chloro and difluoro groups in 2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one makes it unique compared to its analogs. These groups confer distinct reactivity and properties, making it a valuable compound for specific research applications .
特性
IUPAC Name |
2-chloro-1-(2,3-dihydrofuran-4-yl)-2,2-difluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2O2/c7-6(8,9)5(10)4-1-2-11-3-4/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMMAGGZZPRLGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=C1C(=O)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201206085 | |
| Record name | 2-Chloro-1-(4,5-dihydro-3-furanyl)-2,2-difluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201206085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087784-77-7 | |
| Record name | 2-Chloro-1-(4,5-dihydro-3-furanyl)-2,2-difluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(4,5-dihydro-3-furanyl)-2,2-difluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201206085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




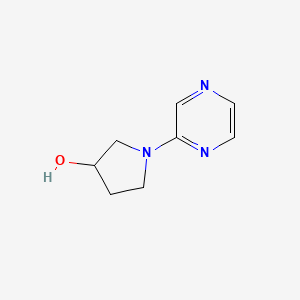


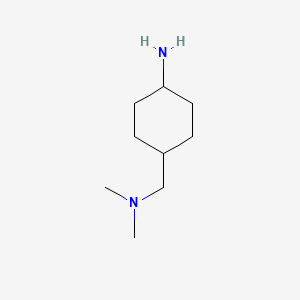

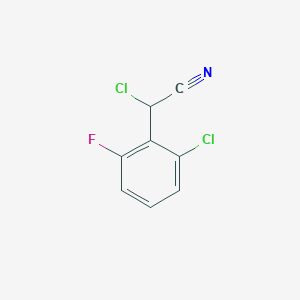
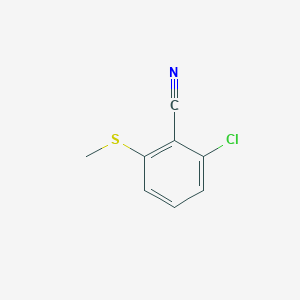
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1452541.png)

